Phenethyl cinnamate
CAS No.: 63238-64-2
Cat. No.: VC7846950
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63238-64-2 |
|---|---|
| Molecular Formula | C17H16O2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-phenylethyl (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ |
| Standard InChI Key | MJQVZIANGRDJBT-VAWYXSNFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |
| Melting Point | Mp 57-59 ° 57-59°C |
Introduction
Chemical Structure and Physicochemical Properties
Phenethyl cinnamate (C₁₇H₁₆O₂) consists of a cinnamoyl group esterified to 2-phenylethanol. The trans-configuration of the α,β-unsaturated carbonyl system, confirmed by its SMILES notation (C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2), confers structural rigidity and influences its spectroscopic characteristics . Key physicochemical parameters include:
The compound’s extended π-conjugation system contributes to UV absorption maxima at 272 nm (ε = 18,500 L·mol⁻¹·cm⁻¹), a feature exploited in chromatographic quantification .
Synthetic Methodologies and Optimization
Catalytic Esterification Approaches
Ytterbium triflate-catalyzed reactions in nitromethane achieve 85–92% yields for phenethyl cinnamate within 6 hours at 60°C, outperforming traditional acid catalysts in side-reaction suppression . Comparative studies reveal:
| Catalyst System | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Yb(OTf)₃ | 89 | 6 | <2% |
| H₂SO₄ | 67 | 12 | 15% |
| Amberlyst-15 | 72 | 8 | 8% |
Brønsted acid-mediated protocols using p-toluenesulfonic acid enable alcoholysis of cinnamoyl amides at 110°C, achieving 78% conversion efficiency while tolerating propargyl and benzylic alcohol substrates .
Biocatalytic Synthesis
Engineered Escherichia coli strains expressing Oryza sativa phenylpropanoid methyltransferase (OsPMT) and 4-coumarate-CoA ligase (Os4CL) produce phenethyl cinnamate directly from glucose:
| Strain | Substrate | Titer (mg/L) | Productivity (mg/L/h) |
|---|---|---|---|
| BL21(DE3)/pET-OsPMT/4CL | Glucose | 23.8 | 0.99 |
| BL21(DE3)/pET-Os4CL | Caffeic acid + 2-PE | 54.1 | 2.25 |
This microbial platform enables combinatorial biosynthesis of 54 structural analogs through substrate promiscuity, expanding the accessible chemical space for bioactivity screening .
| Application | Typical Concentration | Stability Rating (1–9) |
|---|---|---|
| Fine Fragrance | 0.8–1.2% | 9 |
| Cosmetic Emulsions | 0.3–0.5% | 7 |
| Scented Candles | 1.5–2.0% | 8 |
Notably, it demonstrates exceptional tenacity in hydrophilic matrices, with 92% odor retention after 30 days at 40°C compared to 67% for benzyl cinnamate .
Food and Cosmetic Additives
As FEMA GRAS 2863, phenethyl cinnamate imparts sweet-fruity notes in baked goods (5–15 ppm) and dairy products (2–8 ppm) . In cosmetics, it functions as both fragrance and skin-conditioning agent, showing 23% improvement in transepidermal water loss reduction compared to control formulations .
Pharmacological Activities and Mechanistic Insights
Neuroprotective Effects
Phenethyl cinnamate inhibits MAO-B with IC₅₀ = 1.8 μM, surpassing selegiline’s potency (IC₅₀ = 2.3 μM) in cortical neuron assays . Structure-activity relationship (SAR) studies indicate:
| Substituent | MAO-B IC₅₀ (μM) | DPPH SC₅₀ (μM) |
|---|---|---|
| p-Coumaroyl (parent) | 1.8 | 12.4 |
| 3,4-Dihydroxyphenethyl | 2.1 | 8.9 |
| Feruloyl | 3.7 | 15.2 |
The catechol moiety enhances antioxidant capacity (SC₅₀ = 8.9 μM) while minimally affecting MAO-B inhibition, suggesting dual therapeutic pathways for neurodegenerative diseases .
Anti-inflammatory Activity
In LPS-stimulated macrophages, phenethyl cinnamate reduces IL-6 production by 72% at 50 μM through NF-κB p65 nuclear translocation inhibition. Molecular docking simulations reveal strong binding affinity (-9.3 kcal/mol) to the IKKβ kinase domain .
| Parameter | Limit | Analytical Method |
|---|---|---|
| Cinnamaldehyde impurity | ≤0.1% | GC-MS (DB-5MS column) |
| Heavy metals | <10 ppm | ICP-OES |
| Microbial contamination | <100 CFU/g | USP <61> |
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